molecular formula C18H20N2O3S B2908799 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide CAS No. 922005-76-3

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

Cat. No. B2908799
CAS RN: 922005-76-3
M. Wt: 344.43
InChI Key: GMQKPOQOWGAIOA-UHFFFAOYSA-N
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Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide” is a complex organic compound. It likely contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is conducive to the synthesis of various heterocyclic compounds. These compounds are significant due to their diverse biological activities and potential pharmaceutical applications . The tetrahydroquinoline moiety, in particular, is a key intermediate in the synthesis of fused heterocycles, which are often explored for their unique biological activities.

Drug Research and Development

This compound’s structural similarity to 4-hydroxy-2-quinolones, which have known pharmaceutical applications, suggests its potential in drug research and development . Its modification could lead to the discovery of new therapeutic agents, especially considering the wide range of biological activities exhibited by its analogs.

Biological Activity Profiling

The tetrahydroquinoline derivatives are known for their interesting biological and pharmacological activities. Therefore, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can be used as a starting point for the development of compounds with potential antibacterial, antifungal, or anticancer properties .

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-3-13-4-8-16(9-5-13)24(22,23)20-15-7-10-17-14(12-15)6-11-18(21)19-17/h4-5,7-10,12,20H,2-3,6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKPOQOWGAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

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